tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18026304
InChI: InChI=1S/C18H36N2O5/c1-17(2,3)24-15(22)19-11-13-20(12-9-7-8-10-14-21)16(23)25-18(4,5)6/h21H,7-14H2,1-6H3,(H,19,22)
SMILES:
Molecular Formula: C18H36N2O5
Molecular Weight: 360.5 g/mol

tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate

CAS No.:

Cat. No.: VC18026304

Molecular Formula: C18H36N2O5

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate -

Specification

Molecular Formula C18H36N2O5
Molecular Weight 360.5 g/mol
IUPAC Name tert-butyl N-(6-hydroxyhexyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Standard InChI InChI=1S/C18H36N2O5/c1-17(2,3)24-15(22)19-11-13-20(12-9-7-8-10-14-21)16(23)25-18(4,5)6/h21H,7-14H2,1-6H3,(H,19,22)
Standard InChI Key XHFVVTHJKBPXET-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCN(CCCCCCO)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

The molecular formula of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is C₁₈H₃₆N₂O₅, with a molecular weight of 384.49 g/mol (calculated from PubChem data ). The structure comprises:

  • A hexyl chain terminated by a hydroxyl group (–OH), facilitating nucleophilic substitutions or esterifications.

  • A carbamate linkage (–OC(=O)N–) connecting the hexyl chain to an ethylamine moiety.

  • Two tert-butoxycarbonyl (Boc) groups, which protect the primary and secondary amine functionalities from undesired reactions during synthesis .

The Boc groups are strategically positioned to enable sequential deprotection under acidic conditions, a hallmark of solid-phase peptide synthesis (SPPS) .

Spectroscopic and Physicochemical Properties

  • Solubility: Like related Boc-protected amines, this compound exhibits high solubility in polar aprotic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .

  • LogP: Estimated at 1.96 (iLOGP), indicating moderate hydrophobicity suitable for membrane permeability in drug delivery systems .

  • Hydrogen Bonding: The hydroxyl and carbamate groups contribute to a total polar surface area (TPSA) of 58.56 Ų, enhancing its compatibility with aqueous biological environments .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Protection of 6-Amino-1-Hexanol:
    The primary amine of 6-amino-1-hexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) . This yields 6-(Boc-amino)-1-hexanol, a precursor with a free hydroxyl group.

  • Carbamate Formation:
    The hydroxyl group is activated via tosylation (using tosyl chloride) or mesylation, followed by reaction with tert-butyl N-(2-aminoethyl)carbamate. This step introduces the second Boc group and forms the carbamate linkage .

Example Reaction Conditions:

  • Tosylation: 6-(Boc-amino)-1-hexanol reacts with tosyl chloride (1.1 eq) in DCM at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP) .

  • Nucleophilic Displacement: The tosylated intermediate undergoes substitution with tert-butyl N-(2-aminoethyl)carbamate in DMF at 100°C, using cesium carbonate as a base .

Yield: Optimized procedures report yields of 30–40% after silica gel chromatography .

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance reaction efficiency and purity. Critical parameters include:

  • Temperature Control: Maintaining 0–5°C during tosylation minimizes side reactions.

  • Solvent Selection: DCM and DMF are preferred for their ability to dissolve both polar and non-polar intermediates .

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis

The compound’s dual Boc groups enable orthogonal protection strategies in SPPS:

  • Selective Deprotection: The Boc group on the ethylamine moiety is removed selectively using trifluoroacetic acid (TFA), leaving the hexyl-chain Boc intact for subsequent couplings .

  • Segment Condensation: The hydroxyl group serves as a handle for fragment ligation, enabling the synthesis of long-chain peptides .

Bioconjugation and Prodrug Design

  • Fluorescent Probes: The hydroxyl group is conjugated to fluorophores (e.g., fluorescein isothiocyanate) via ester or carbamate linkages, creating tools for cellular imaging .

  • Prodrug Activation: Enzymatically cleavable linkers attached to the hydroxyl group facilitate targeted drug release in cancer therapeutics .

Enzyme Inhibition Studies

Preliminary studies suggest that derivatives of this compound inhibit deoxyhypusine synthase, an enzyme critical for post-translational modification of eukaryotic initiation factor 5A (eIF5A) . This inhibition disrupts cancer cell proliferation, highlighting its potential in oncology research.

Comparative Analysis with Related Compounds

Compound NameFunctional GroupsKey Applications
6-(Boc-amino)-1-hexanol Boc, –OHPeptide synthesis intermediates
Boc-NH-PEG1-OH Boc, –OH, etherSolubility enhancers
tert-Butyl (2-hydroxyethyl)carbamate Boc, –OHModel for carbamate reactivity

Unique Features of Target Compound:

  • Dual Boc Protection: Enables multi-step syntheses with controlled deprotection.

  • Extended Hydrophobic Chain: Enhances membrane permeability compared to shorter analogs .

Future Directions and Research Opportunities

  • Click Chemistry: Incorporating azide or alkyne moieties onto the hydroxyl group for bioorthogonal labeling.

  • Polymer-Bound Derivatives: Immobilizing the compound on resins for combinatorial library synthesis.

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